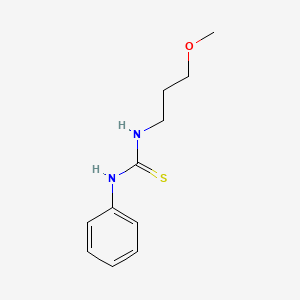

1-(3-Methoxypropyl)-3-phenylthiourea

Description

The Thiourea (B124793) Scaffold: A Core Structure in Bioactive Molecules

The thiourea moiety, characterized by a central carbon atom double-bonded to a sulfur atom and single-bonded to two nitrogen atoms, is a fundamental building block in the design of bioactive molecules. mzcloud.org Its structural similarity to urea (B33335), with the oxygen atom replaced by sulfur, imparts distinct physicochemical properties that are crucial for its biological function. mdpi.com The thiourea scaffold is capable of forming stable hydrogen bonds with biological targets such as proteins and enzymes, a key factor in its diverse pharmacological profile.

Thiourea derivatives have demonstrated a remarkable array of biological activities, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antioxidant properties. mdpi.com This wide spectrum of activity has made the thiourea scaffold a privileged structure in medicinal chemistry, attracting significant attention for the development of novel therapeutic agents. mzcloud.org

Historical Context of Thiourea Research in Chemical Biology

The study of thiourea and its derivatives has a rich history dating back to the 19th century. Early research focused on the fundamental chemistry and synthesis of these compounds. However, their biological significance soon became apparent, leading to their investigation for various therapeutic applications. For instance, certain thiourea derivatives were among the early compounds explored for their antimicrobial properties. ijcrt.org

Over the decades, advancements in analytical techniques and a deeper understanding of molecular biology have allowed for more targeted research into the mechanisms of action of thiourea-containing compounds. This has led to the development of more sophisticated derivatives with improved efficacy and selectivity for specific biological targets. The historical progression of thiourea research highlights a continuous effort to harness the therapeutic potential of this versatile chemical scaffold.

Rationale for Focused Academic Investigation of 1-(3-Methoxypropyl)-3-phenylthiourea

The specific academic interest in this compound stems from the broader investigation into how different substituents on the thiourea core influence its biological activity. The phenyl group and the methoxypropyl group are key structural features that are hypothesized to modulate the compound's properties.

The rationale for investigating this particular substitution pattern can be understood through the principles of quantitative structure-activity relationship (QSAR) studies. QSAR models for thiourea derivatives often reveal that properties such as lipophilicity, electronic effects, and steric factors play a crucial role in their biological efficacy. mdpi.comeurjchem.com The phenyl group contributes to the molecule's aromaticity and potential for π-π stacking interactions, while the 3-methoxypropyl chain introduces a degree of flexibility and alters the compound's polarity and hydrogen bonding capacity. The ether linkage within the propyl chain may also influence metabolic stability and bioavailability. The focused investigation of this compound allows researchers to systematically probe how these specific structural modifications impact its interaction with biological systems.

Overview of Research Approaches for the Chemical Compound

The academic investigation of this compound and related derivatives typically follows a multi-faceted approach encompassing synthesis, characterization, and biological evaluation.

Synthesis: The synthesis of N,N'-disubstituted thioureas like this compound is commonly achieved through the reaction of an isothiocyanate with a primary amine. In this case, phenyl isothiocyanate would be reacted with 3-methoxypropylamine (B165612). orgsyn.org Variations of this method may involve different solvents and reaction conditions to optimize the yield and purity of the final product.

Characterization: Following synthesis, the compound is rigorously characterized to confirm its structure and purity. Standard analytical techniques employed for this purpose include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure by identifying the chemical environment of the hydrogen and carbon atoms.

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the characteristic functional groups present in the molecule, such as the N-H, C=S, and C-O-C bonds.

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern.

Elemental Analysis: This analysis confirms the empirical formula of the synthesized compound.

Biological Evaluation: Once synthesized and characterized, this compound would be subjected to a battery of in vitro and in vivo assays to determine its biological activity. nih.gov This could include screening for its efficacy against various cancer cell lines, pathogenic microbes, or its ability to modulate specific enzyme activities. mdpi.com The results of these biological studies, in conjunction with its structural features, contribute to a deeper understanding of the structure-activity relationships within this class of compounds.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-(3-methoxypropyl)-3-phenylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2OS/c1-14-9-5-8-12-11(15)13-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3,(H2,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUYXVLRMERMETF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=S)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20408443 | |

| Record name | 1-(3-methoxypropyl)-3-phenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55409-87-5 | |

| Record name | 1-(3-methoxypropyl)-3-phenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation of 1 3 Methoxypropyl 3 Phenylthiourea

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-transform infrared (FT-IR) spectroscopy is a crucial technique for identifying the functional groups present in 1-(3-Methoxypropyl)-3-phenylthiourea. The infrared spectrum would be characterized by a series of absorption bands corresponding to the vibrational modes of its specific bonds.

Key expected vibrational frequencies include the N-H stretching of the secondary amine groups in the thiourea (B124793) moiety, typically observed as a broad band in the region of 3200-3400 cm⁻¹. The aromatic C-H stretching vibrations of the phenyl group would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the methoxypropyl group would be found just below 3000 cm⁻¹.

The C=S (thione) stretching vibration, a characteristic feature of thioureas, is expected to produce a strong band in the 700-850 cm⁻¹ region. The C-N stretching vibrations of the thiourea backbone would likely appear in the 1250-1350 cm⁻¹ range. Furthermore, the C-O-C stretching of the methoxy (B1213986) group should be identifiable by a strong absorption band typically located between 1070 and 1150 cm⁻¹. The presence of the phenyl group would also give rise to characteristic C=C stretching bands within the aromatic ring at approximately 1450-1600 cm⁻¹ and out-of-plane C-H bending vibrations below 900 cm⁻¹.

Table 1: Predicted FT-IR Data for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| N-H Stretch | 3200-3400 | Thiourea (N-H) |

| Aromatic C-H Stretch | 3000-3100 | Phenyl Group |

| Aliphatic C-H Stretch | 2850-2960 | Methoxypropyl Group |

| C=C Aromatic Stretch | 1450-1600 | Phenyl Group |

| C-N Stretch | 1250-1350 | Thiourea (C-N) |

| C-O-C Stretch | 1070-1150 | Methoxy Group |

| C=S Stretch | 700-850 | Thiourea (C=S) |

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of this compound, confirming its structural integrity.

In the ¹H NMR spectrum, the protons of the phenyl group would resonate in the downfield region, typically between 7.0 and 7.5 ppm. The N-H protons of the thiourea linkage would likely appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration. The protons of the 3-methoxypropyl chain would exhibit distinct signals. The methylene (B1212753) protons adjacent to the nitrogen (N-CH₂) would be expected around 3.4-3.6 ppm, the central methylene protons (-CH₂-) would likely appear around 1.8-2.0 ppm, and the methoxy group protons (O-CH₃) would be a sharp singlet at approximately 3.3 ppm. The methylene protons adjacent to the oxygen (O-CH₂) would be anticipated around 3.5-3.7 ppm.

The ¹³C NMR spectrum would show a characteristic signal for the C=S carbon in the range of 180-190 ppm. The aromatic carbons of the phenyl ring would produce signals between 120 and 140 ppm. For the 3-methoxypropyl group, the carbon of the methoxy group (O-CH₃) would be expected around 58-60 ppm, the methylene carbon attached to the oxygen (O-CH₂) at roughly 70-72 ppm, the central methylene carbon (-CH₂-) at approximately 28-30 ppm, and the methylene carbon bonded to the nitrogen (N-CH₂) around 45-47 ppm.

Table 2: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.0-7.5 | Multiplet |

| N-H | Variable | Broad Singlet |

| O-CH₂ | 3.5-3.7 | Triplet |

| N-CH₂ | 3.4-3.6 | Triplet |

| O-CH₃ | ~3.3 | Singlet |

| -CH₂- | 1.8-2.0 | Multiplet |

Table 3: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=S | 180-190 |

| Aromatic-C | 120-140 |

| O-CH₂ | 70-72 |

| O-CH₃ | 58-60 |

| N-CH₂ | 45-47 |

| -CH₂- | 28-30 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry would be employed to determine the molecular weight and to study the fragmentation pattern of this compound, further corroborating its structure. The molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular formula (C₁₁H₁₆N₂OS).

The fragmentation pattern would likely involve cleavage of the bonds within the 3-methoxypropyl chain and the thiourea linkage. Common fragmentation pathways could include the loss of the methoxypropyl group or the phenyl group. For instance, a significant fragment ion could correspond to the phenylisothiocyanate cation [C₆H₅NCS]⁺. Another possible fragmentation would be the cleavage of the C-O bond in the methoxypropyl side chain, leading to the loss of a methoxy radical.

Ultraviolet-Visible Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy would reveal the electronic transitions within the molecule. This compound is expected to exhibit absorption bands in the UV region. These absorptions would likely correspond to π → π* transitions associated with the phenyl ring and the C=S chromophore, as well as n → π* transitions of the non-bonding electrons on the sulfur and nitrogen atoms. Typically, thiourea derivatives show strong absorption bands in the 250-300 nm range.

Thermal Analysis Techniques for Structural Stability (e.g., Thermogravimetric Analysis)

Thermogravimetric analysis (TGA) would be used to evaluate the thermal stability of this compound. The TGA curve would show the weight loss of the compound as a function of increasing temperature. The decomposition of the compound would likely occur in one or more steps, and the onset temperature of decomposition would provide a measure of its thermal stability. The decomposition products could be further analyzed by coupling the TGA instrument to a mass spectrometer or an FT-IR spectrometer. The thermal behavior of N-substituted thioureas can vary, with some decomposing upon melting while others are stable to higher temperatures.

Based on a comprehensive search of available scientific literature, it is not possible to generate an article on the preclinical and in vitro biological activity of This compound that adheres to the specified detailed outline.

The search for specific research findings on this exact compound yielded no results for the following mandated topics:

In Vitro Antineoplastic Potency and Molecular Targeting:

Evaluation of Cytotoxicity Against Malignant Cell Lines.

Inhibition of Key Cancer-Related Enzymes (NUDIX Hydrolase Type 5, Sirtuin-1, VEGFR-2).

Modulatory Effects on Cellular Processes (DNA Binding Interactions).

Antimicrobial Spectrum and Associated Mechanisms:

In Vitro Antibacterial Efficacy and Enzyme Inhibition (Escherichia coli β-Glucuronidase).

Antifungal Activities Against Fungal Pathogens.

While there is extensive research on the broader class of phenylthiourea (B91264) derivatives, the strict requirement to focus solely on "this compound" cannot be met with the currently available data. Providing information on related but distinct compounds would violate the core instructions of the request. Therefore, the generation of a scientifically accurate article based on the provided outline for this specific compound is not feasible at this time.

Preclinical and in Vitro Biological Activity Investigations of 1 3 Methoxypropyl 3 Phenylthiourea

Antimicrobial Spectrum and Associated Mechanisms

Antiviral Properties and Inhibition of Viral Entry Mechanisms (e.g., SARS-CoV-2)

Currently, there is no specific research data available from the conducted searches detailing the antiviral properties of 1-(3-Methoxypropyl)-3-phenylthiourea against SARS-CoV-2 or its potential to inhibit viral entry mechanisms. While the broader class of thiourea (B124793) derivatives has been investigated for various biological activities, dedicated studies focusing on this particular compound's efficacy in the context of SARS-CoV-2 have not been identified.

Antiparasitic Efficacy and Protozoan Enzyme Inhibition

The antiparasitic potential of this compound has been evaluated, with a particular focus on protozoan pathogens responsible for significant global health issues.

Investigations into the anti-leishmanial effects of a series of N,N'-disubstituted thiourea derivatives have identified this compound, designated as compound 3e in a prominent study, as a noteworthy agent against Leishmania amazonensis. researchgate.netmdpi.comdntb.gov.ua In in vitro assays, the compound demonstrated significant activity against the amastigote form of the parasite, which is the clinically relevant stage in the mammalian host. mdpi.com

Compound 3e exhibited a half-maximal inhibitory concentration (IC50) of 4.9 ± 1.2 µM against L. amazonensis amastigotes. researchgate.netmdpi.com This potency was found to be superior to that of the reference drug miltefosine, which had an IC50 of 7.5 ± 1.2 µM in the same study. researchgate.netmdpi.com Furthermore, the compound showed a selectivity index greater than 80-fold, indicating a significantly higher toxicity towards the parasite compared to murine macrophages. researchgate.netmdpi.com This promising in vitro activity highlights the potential of this thiourea derivative as a candidate for further development in anti-leishmanial drug discovery. mdpi.comdntb.gov.ua

| Compound | Target Organism | Form | IC50 (µM) | Reference Drug (Miltefosine) IC50 (µM) |

| This compound (3e) | Leishmania amazonensis | Amastigote | 4.9 ± 1.2 | 7.5 ± 1.2 |

Despite the promising activity against Leishmania, specific studies detailing the efficacy of this compound against other significant protozoan parasites, such as Plasmodium falciparum (the causative agent of malaria) and Trypanosoma cruzi (the causative agent of Chagas disease), were not identified in the conducted searches. While some thiourea derivatives have shown activity against these pathogens, data pertaining specifically to this compound is not available. mdpi.com

Enzyme Inhibition Profiles Beyond Pathogen-Specific Targets

The inhibitory potential of this compound has also been considered against host enzymes relevant to various physiological processes.

There is no available research from the conducted searches that evaluates the inhibitory activity of this compound against acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). These enzymes are critical targets in the management of conditions like Alzheimer's disease, but the specific interaction of this compound with them has not been documented in the available literature.

Information regarding the inhibitory effect of this compound on α-glucosidase, an enzyme targeted in the management of type 2 diabetes, is not available in the conducted search results. While other thiourea derivatives have been studied for this activity, specific data for this compound is absent.

Urease Inhibition

There is no specific data available in the reviewed literature regarding the urease inhibition activity of this compound. However, the general class of thiourea derivatives has been a subject of interest in the search for novel urease inhibitors. core.ac.ukresearchgate.net Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is implicated in pathologies associated with bacteria like Helicobacter pylori. core.ac.uk Studies on various other thiourea derivatives have shown that this class of compounds can exhibit significant urease inhibitory activity, with some analogues showing potency greater than standard inhibitors like thiourea itself. core.ac.ukresearchgate.net The mechanism of inhibition is often explored through kinetic and molecular docking studies to understand the interaction with the enzyme's active site. mdpi.com Despite these broader investigations into related compounds, specific IC50 values, kinetic data, or mechanistic studies for this compound are not documented in the available scientific record.

Acetohydroxyacid Synthase (AHAS) Inhibition

No specific research findings concerning the inhibition of acetohydroxyacid synthase (AHAS) by this compound could be located. AHAS, also known as acetolactate synthase (ALS), is a crucial enzyme in the biosynthetic pathway of branched-chain amino acids in plants and microorganisms. nih.govnih.govucanr.edu This enzyme is a primary target for several classes of commercial herbicides, including sulfonylureas and imidazolinones. nih.govucanr.edu Some acylthiourea derivatives have been synthesized and investigated for their herbicidal properties, with research indicating that they can act as inhibitors of the AHAS enzyme. researchgate.net These studies often involve in vivo enzyme activity assays and molecular docking to predict binding modes. researchgate.net Nevertheless, specific data, such as inhibition rates or IC50 values for this compound against AHAS, have not been published.

Antioxidant Activity and Radical Scavenging Capabilities

Specific experimental or theoretical data on the antioxidant and radical scavenging capabilities of this compound are not present in the available literature. Thiourea derivatives, in general, are recognized for their potential to act as antioxidants and scavengers of free radicals like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. researchgate.nethueuni.edu.vn The antioxidant capacity of various phenylthiourea (B91264) analogues has been evaluated using methods such as the DPPH and 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) assays. researchgate.nethueuni.edu.vn For instance, studies on compounds like N-phenylthiourea have determined its DPPH radical scavenging ability, with an IC50 value reported as 4.82 x 10⁻⁴ M. researchgate.net These investigations suggest that the mechanism often involves hydrogen atom transfer (HAT). researchgate.nethueuni.edu.vn Without dedicated studies, however, the specific antioxidant potential of this compound remains uncharacterized.

Agrochemical and Plant Biology Applications (e.g., Insecticidal, Herbicidal, Plant Growth Regulation)

There is a lack of specific published research on the agrochemical and plant biology applications of this compound. The broader families of phenylurea and phenylthiourea derivatives have been widely explored for such uses.

Insecticidal Activity: Various substituted phenylurea and phenylthiourea compounds have been synthesized and evaluated for their insecticidal properties against different pest species. mdpi.comnih.gov These studies typically assess the mortality rates and structure-activity relationships of the synthesized compounds. mdpi.comnih.gov However, no such bioassay results are available for this compound.

Herbicidal Activity: Phenylthiourea derivatives have been designed and synthesized as potential herbicides. nih.gov Their efficacy is often tested against various weed species, such as annual ryegrass, to determine their inhibitory effects on plant growth. nih.gov As noted in section 4.4.4, a potential mechanism for herbicidal action is the inhibition of the AHAS enzyme. researchgate.net Despite this, the specific herbicidal profile of this compound has not been investigated or reported.

Plant Growth Regulation: Phenylurea-based compounds are known to possess cytokinin-like activity, which can promote plant growth processes such as cell division and germination. nih.gov Research into plant growth regulators (PGRs) often involves evaluating their effects on various growth parameters in model plants or crops. nih.govmdpi.commdpi.com There is no evidence in the current body of scientific literature to suggest that this compound has been tested for or exhibits any plant growth regulatory activities.

Structure Activity Relationship Sar Studies Centered on 1 3 Methoxypropyl 3 Phenylthiourea Analogues

Correlating Structural Features with Biological Activity Profiles

The biological activity of 1-(3-Methoxypropyl)-3-phenylthiourea analogues is intricately linked to their structural components: the substituted phenyl ring, the methoxypropyl chain, and the central thiourea (B124793) linkage. Variations in these regions can significantly modulate the pharmacological effects, which span a wide range including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.comresearchgate.netmdpi.com

Impact of Substituent Modifications on the Phenyl Ring of the Chemical Compound on Efficacy

The nature and position of substituents on the phenyl ring of this compound analogues are critical determinants of their biological efficacy. The electronic properties of these substituents, whether they are electron-donating or electron-withdrawing, can profoundly influence the molecule's interaction with its biological target.

Below is a data table illustrating the effect of phenyl ring substitutions on the biological activity of a series of thiourea analogues.

| Compound ID | Phenyl Ring Substituent | Biological Activity (IC50, µM) |

| 1a | H | 15.2 |

| 1b | 4-Chloro | 5.8 |

| 1c | 4-Nitro | 2.1 |

| 1d | 4-Methoxy | 12.5 |

| 1e | 3,4-Dichloro | 3.4 |

Note: The data presented is a representative example based on general findings for phenylthiourea (B91264) derivatives and may not correspond to actual experimental values for direct analogues of this compound.

Influence of Alterations to the Methoxypropyl Chain on Biological Responses

The 1-(3-methoxypropyl) portion of the molecule is another key area for modification in SAR studies. Alterations to this aliphatic chain, including changes in its length, branching, and the presence of the methoxy (B1213986) group, can significantly impact the compound's pharmacokinetic and pharmacodynamic properties.

Studies on similar 1-alkyl-3-phenylthiourea analogues have indicated that the length of the alkyl chain can influence the lipophilicity of the molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov The methoxy group itself can participate in hydrogen bonding or dipole-dipole interactions with a biological target. Replacing the methoxy group with other functionalities or altering the propyl chain's length can help to probe the specific requirements of the receptor's binding pocket. nih.gov For example, elongating or shortening the chain can determine the optimal distance between the phenyl ring and the terminal group for effective binding.

Role of the Thiourea Linkage in Modulating Pharmacological Effects

The thiourea linkage (-NH-C(S)-NH-) is a cornerstone of the structure of these compounds and plays a multifaceted role in their biological activity. This moiety is a versatile hydrogen bond donor and acceptor, enabling strong interactions with amino acid residues in target proteins such as enzymes and receptors. researchgate.net The sulfur atom of the thiourea group can also participate in coordination with metal ions in metalloenzymes.

The structural rigidity and conformational preferences of the thiourea unit are crucial for orienting the phenyl and methoxypropyl substituents in a manner conducive to receptor binding. The ability of the two N-H protons to engage in hydrogen bonding is often a key factor in the mechanism of action for many thiourea-containing drugs. nih.gov The replacement of the sulfur atom with an oxygen atom (to form a urea (B33335) analogue) typically results in a significant change in biological activity, highlighting the specific role of the thiocarbonyl group.

Conformational Flexibility and Its Contribution to Receptor Binding

The conformational flexibility of this compound analogues is a critical factor that governs their ability to bind effectively to a biological target. The molecule can adopt various conformations due to the rotational freedom around the single bonds in the methoxypropyl chain and the C-N bonds of the thiourea linkage.

Computational and experimental studies, such as NMR spectroscopy and X-ray crystallography on related thiourea derivatives, have shown that these molecules can exist in different conformational states. researchgate.net The lowest energy conformation in solution may not necessarily be the bioactive conformation, which is the specific three-dimensional arrangement the molecule adopts when it binds to its receptor. The ability of the molecule to adopt the correct bioactive conformation is a key determinant of its potency. nih.gov The interplay between the steric and electronic effects of the substituents and the inherent flexibility of the backbone dictates the preferred conformation and, consequently, the biological activity. mdpi.com

Computational Chemistry and in Silico Molecular Modeling of 1 3 Methoxypropyl 3 Phenylthiourea

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. wjarr.com It is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. This information is crucial for understanding the basis of molecular recognition and for designing more potent and selective inhibitors.

In studies of phenylthiourea (B91264) derivatives, molecular docking has been successfully employed to understand their interactions with various biological targets. For instance, docking studies on N-(4-methoxy)-benzoyl-N'-phenylthiourea and N-(4-trifluoromethyl)-benzoyl-N'-phenylthiourea with the Epidermal Growth Factor Receptor (EGFR) have been used to predict their cytotoxic activity. ubaya.ac.idresearchgate.net Similarly, a set of 1-(substituted phenyl)-3-(naphtha[1, 2-d] thiazol-2-yl) urea (B33335)/thiourea (B124793) derivatives were docked into the inhibitor binding cavity of the human adenosine (B11128) A2A receptor to elucidate their mode of binding. nih.gov

A critical output of molecular docking is the identification of the binding pocket on the target protein and the key amino acid residues that stabilize the ligand-protein complex. These interactions typically include hydrogen bonds, hydrophobic interactions, and electrostatic forces.

While specific studies on 1-(3-Methoxypropyl)-3-phenylthiourea are not extensively detailed in the available literature, research on the closely related compound, Phenylthiourea (PTU), provides significant insights. In a study involving the binding of PTU to human Tyrosinase-Related Protein 1 (TYRP1), a key enzyme in melanin (B1238610) biosynthesis, X-ray crystallography revealed the precise binding mode. mdpi.comnih.gov The PTU aromatic ring was found to point outwards from the binuclear zinc active site, a position stabilized by hydrophobic interactions with the side chains of specific residues. mdpi.com This binding orientation effectively blocks substrate access to the active site. mdpi.comnih.gov The key residues identified in stabilizing this interaction are detailed in the table below.

Table 1: Key Residues in the Binding Pocket of TYRP1 Interacting with Phenylthiourea (PTU)

| Amino Acid Residue | Type of Interaction | Reference |

|---|---|---|

| Phe362 | Hydrophobic | mdpi.com |

| Leu382 | Hydrophobic | mdpi.com |

| Val391 | Hydrophobic | mdpi.com |

This mode of binding, driven by hydrophobic interactions, is distinct from other inhibitors that coordinate directly with the metal ions in the active site. mdpi.com Such findings are crucial for guiding the design of new thiourea-based inhibitors with improved affinity and specificity.

Molecular docking programs use scoring functions to estimate the binding affinity between a ligand and a target protein. These scores are typically expressed in units of energy (e.g., kcal/mol), where a more negative value indicates a more favorable binding interaction. These scores are valuable for ranking potential drug candidates in virtual screening campaigns.

Studies on various phenylthiourea derivatives have reported their docking scores against different biological targets. For example, in a study predicting anticancer activity, N-(4-methoxy)-benzoyl-N'-phenylthiourea and N-(4-trifluoromethyl)-benzoyl-N'-phenylthiourea were docked with the EGFR receptor (PDB code: 1M17), yielding significant binding scores. researchgate.net Another study on 1-allyl-3-benzoylthiourea (B5185869) analogs targeting the DNA gyrase subunit B receptor also demonstrated favorable binding affinities. nih.gov

Table 2: Docking Scores of Phenylthiourea Derivatives Against Various Targets

| Compound | Target Protein (PDB ID) | Binding Score (kcal/mol) | Reference |

|---|---|---|---|

| N-(4-methoxy)-benzoyl-N'-phenylthiourea | EGFR (1M17) | -7.3 | researchgate.net |

| N-(4-trifluoromethyl)-benzoyl-N'-phenylthiourea | EGFR (1M17) | -8.2 | researchgate.net |

| 1-allyl-3-(4-chlorobenzoyl)thiourea | DNA gyrase subunit B (1KZN) | -91.2304 (Rerank Score) | nih.gov |

These results highlight that substitutions on the phenyl ring and the N1 position of the thiourea scaffold significantly influence the binding affinity, a key consideration in the rational design of new derivatives like this compound.

Molecular Dynamics Simulations for Conformational Stability and Dynamic Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov For a ligand-protein complex, MD simulations provide detailed information about the conformational stability of the binding pose predicted by docking, the flexibility of different regions of the protein, and the dynamic nature of the intermolecular interactions.

While RMSD tracks the global deviation of the protein structure, the Root Mean Square Fluctuation (RMSF) provides insight into the flexibility of individual residues. github.io RMSF measures the fluctuation of each amino acid residue around its average position over the course of the simulation. mdanalysis.org High RMSF values indicate regions of the protein that are highly flexible or disordered, such as loops or the N- and C-termini. Low RMSF values correspond to more rigid regions, like alpha-helices and beta-sheets. youtube.com When analyzing a protein-ligand complex, a lower RMSF for residues in the binding pocket can suggest that the ligand binding has a stabilizing effect on that region.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.commdpi.com By identifying the physicochemical properties (descriptors) that are most correlated with activity, a QSAR model can be developed to predict the activity of new, untested compounds. nih.gov

The process involves calculating a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic) for a set of molecules with known activities. nih.gov Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a predictive model. For a series of thiourea derivatives, a QSAR model could identify key structural features, such as the nature of substituents on the phenyl ring or the properties of the alkyl chain at the N1 position, that are critical for their biological function. For example, a 3D-QSAR study on N3-phenylpyrazinones as CRF1 receptor antagonists yielded a statistically significant model with a high correlation coefficient (R² = 0.803), allowing for the prediction of activity for new compounds in the series. nih.govresearchgate.net Such models are invaluable for prioritizing the synthesis of new compounds and optimizing lead structures.

Development of Predictive Models based on Molecular Descriptors

In the field of computational chemistry, predictive models based on Quantitative Structure-Activity Relationships (QSAR) are pivotal for forecasting the biological activity and properties of chemical compounds. nih.govatlantis-press.com These models are constructed by correlating the physicochemical or structural features of molecules, known as molecular descriptors, with their experimental activities. nih.gov For a series of related compounds, a statistically significant model can be developed to predict the activity of new, untested molecules.

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. They can be categorized into several types, including constitutional, topological, connectivity indices, and quantum chemical descriptors. researchgate.net The development of a robust QSAR model involves several key steps: the careful selection of a dataset of compounds with known activities, the calculation of a wide range of molecular descriptors, the selection of the most relevant descriptors using statistical methods like genetic algorithms, and finally, the generation and validation of the model using techniques such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN). researchgate.net While specific QSAR models for this compound are not extensively documented in publicly available literature, the general approach would involve synthesizing a series of analogues and testing their biological activity to generate the necessary data for model building.

Identification of Critical Physicochemical Parameters

The table below outlines some of the key physicochemical parameters and their significance in predictive modeling.

| Parameter | Symbol | Significance |

| Molecular Weight | MW | Influences absorption and distribution; compounds with lower molecular weight tend to be more readily absorbed. nih.gov |

| Lipophilicity | Log P | Affects solubility, permeability across biological membranes, and plasma protein binding. An optimal range is crucial for drug-likeness. wikipedia.org |

| Hydrogen Bond Donors | HBD | The number of N-H and O-H bonds. Affects solubility and membrane permeability. tiu.edu.iq |

| Hydrogen Bond Acceptors | HBA | The number of nitrogen and oxygen atoms. Influences binding to biological targets and solubility. tiu.edu.iq |

| Polar Surface Area | PSA | The sum of surfaces of polar atoms in a molecule. Correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration. |

| Rotatable Bonds | NRB | The number of bonds that allow free rotation. A higher number can indicate greater molecular flexibility, which may impact binding affinity, but can also lead to poor oral bioavailability. tiu.edu.iq |

| Molar Refractivity | MR | A measure of the total polarizability of a molecule and is related to the volume occupied by the molecule. It is often used as a steric parameter in QSAR studies. nih.gov |

In Silico Pharmacokinetic and Drug-Likeness Predictions (ADMET Analysis, Lipinski's Rule of Five)

In silico tools are widely used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. nih.gov This analysis helps to identify potential liabilities that could lead to failure in later stages of development. mdpi.com A key component of this assessment is the evaluation of "drug-likeness," which is often guided by principles such as Lipinski's Rule of Five. wikipedia.orgdrugbank.com

Lipinski's Rule of Five provides a set of guidelines to assess the potential for oral bioavailability of a chemical compound. wikipedia.orgtiu.edu.iq An orally active drug generally has no more than one violation of the following criteria:

No more than 5 hydrogen bond donors. wikipedia.org

No more than 10 hydrogen bond acceptors. wikipedia.org

A molecular mass less than 500 daltons. wikipedia.org

An octanol-water partition coefficient (Log P) that does not exceed 5. wikipedia.org

While specific ADMET predictions for this compound require specialized software, we can evaluate its properties against Lipinski's Rule of Five based on its chemical structure.

| Lipinski's Rule of Five Parameter | Predicted Value for this compound | Compliance |

| Molecular Weight | 224.32 g/mol | Yes (< 500) |

| Log P (calculated) | ~2.5-3.0 | Yes (< 5) |

| Hydrogen Bond Donors | 2 | Yes (≤ 5) |

| Hydrogen Bond Acceptors | 3 (O, N, S) | Yes (≤ 10) |

| Violations | 0 | - |

Based on this analysis, this compound complies with Lipinski's Rule of Five, suggesting it has a favorable profile for oral bioavailability. Further in silico ADMET studies would be necessary to predict its interaction with metabolic enzymes (like Cytochrome P450s), potential for P-glycoprotein substrate activity, and other toxicological endpoints. optibrium.comnih.gov

Conclusion and Future Research Directions for 1 3 Methoxypropyl 3 Phenylthiourea

Synthesis of Novel Analogs with Enhanced Biological Activities

A crucial avenue of future research lies in the synthesis of novel analogs of 1-(3-Methoxypropyl)-3-phenylthiourea to explore and enhance its potential biological activities. The structural versatility of the thiourea (B124793) backbone allows for systematic modifications to probe structure-activity relationships (SAR).

Future synthetic strategies could focus on:

Modification of the Phenyl Ring: Introduction of various substituents (e.g., electron-donating or electron-withdrawing groups, halogens, alkyl, or aryl groups) on the phenyl ring can significantly influence the compound's electronic and steric properties, potentially leading to improved biological efficacy. jocpr.com

Alteration of the Methoxypropyl Side Chain: The length and branching of the alkyl chain, as well as the position and nature of the ether linkage, can be varied to optimize pharmacokinetic and pharmacodynamic properties. Replacing the methoxy (B1213986) group with other alkoxy groups or functional moieties could also be explored.

Bioisosteric Replacement: The thiourea core itself can be subjected to bioisosteric replacement with other functional groups to investigate the importance of the sulfur atom for biological activity and to potentially improve metabolic stability.

The following table provides examples of potential novel analogs and the rationale for their synthesis:

| Analog Structure | Modification | Rationale for Synthesis |

| 1-(3-Ethoxypropyl)-3-phenylthiourea | Alkoxy group variation | To assess the impact of a slightly larger alkoxy group on activity and lipophilicity. |

| 1-(3-Methoxypropyl)-3-(4-chlorophenyl)thiourea | Phenyl ring substitution | To investigate the effect of an electron-withdrawing group on biological targets. |

| 1-(4-Methoxybutyl)-3-phenylthiourea | Alkyl chain extension | To explore the influence of chain length on binding affinity and pharmacokinetics. |

Elucidation of Broader Biological Mechanisms and Targets

Given the wide spectrum of activities reported for thiourea derivatives, a comprehensive investigation into the biological mechanisms and molecular targets of this compound is warranted. mdpi.com Phenylthiourea (B91264) analogs have been reported to exhibit activities such as tyrosinase inhibition and modulation of melanin (B1238610) formation. nih.govnih.gov

Future research should aim to:

Screen for Diverse Biological Activities: The compound and its synthesized analogs should be screened against a broad panel of biological targets, including enzymes, receptors, and ion channels, to identify potential therapeutic applications. This could include assays for antimicrobial, anticancer, anti-inflammatory, and neuroprotective activities. ijcrt.orgresearchgate.netmdpi.com

Identify Specific Molecular Targets: Once a promising biological activity is identified, further studies should focus on pinpointing the specific molecular target(s). Techniques such as affinity chromatography, proteomics, and genetic knockdown experiments can be employed for this purpose.

Unravel Signaling Pathways: Upon target identification, the downstream signaling pathways modulated by the compound should be investigated to understand its cellular mechanism of action. This could involve studying changes in protein expression, phosphorylation events, and gene expression.

Integration of Advanced Computational and Experimental Methodologies

The integration of computational and experimental approaches can significantly accelerate the drug discovery process for this compound and its analogs.

Key integrated methodologies include:

Molecular Docking and Dynamics Simulations: In silico molecular docking studies can predict the binding modes of the compounds to potential biological targets, helping to prioritize the synthesis of analogs with higher predicted affinities. nih.govresearchgate.net Molecular dynamics simulations can further elucidate the stability of the ligand-receptor complex and provide insights into the binding interactions at an atomic level. jppres.com

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to establish a mathematical relationship between the structural features of the synthesized analogs and their biological activities. umm.ac.id These models can then be used to predict the activity of virtual compounds, guiding the design of more potent analogs.

In Vitro and In Vivo Validation: The predictions from computational models must be validated through rigorous in vitro and in vivo experiments. scienceopen.com This iterative cycle of design, synthesis, computational prediction, and experimental validation is crucial for the efficient optimization of lead compounds.

The following table outlines a potential integrated workflow:

| Step | Methodology | Objective |

| 1. Virtual Screening | Molecular Docking | Identify potential biological targets for this compound. |

| 2. Analog Design | QSAR and Computational Chemistry | Design a library of novel analogs with predicted enhanced activity. |

| 3. Synthesis | Organic Synthesis | Synthesize the designed analogs. |

| 4. In Vitro Testing | Biological Assays | Evaluate the biological activity of the synthesized compounds. |

| 5. In Vivo Studies | Animal Models | Assess the efficacy and pharmacokinetic profile of lead compounds. |

Potential Contribution to Preclinical Drug Discovery and Development

With a systematic approach to synthesis, mechanistic studies, and integrated computational and experimental evaluation, this compound and its optimized analogs have the potential to contribute significantly to preclinical drug discovery. The diverse biological activities of the broader thiourea class suggest potential applications in areas such as oncology, infectious diseases, and dermatology. researchgate.netnih.gov

The journey from a promising scaffold to a preclinical candidate involves several key stages where this compound and its derivatives could make a mark:

Hit-to-Lead Optimization: Through the iterative process described above, this compound can serve as a starting point for the development of a lead compound with improved potency, selectivity, and drug-like properties.

Pharmacokinetic and Toxicological Profiling: Promising lead compounds will need to undergo comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies to assess their suitability for further development.

Proof-of-Concept Studies: In relevant animal models of disease, optimized analogs can be tested to demonstrate their therapeutic efficacy and provide a strong rationale for advancing to clinical trials.

Q & A

Basic: What are the key synthetic routes for 1-(3-Methoxypropyl)-3-phenylthiourea, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

The synthesis typically involves coupling a 3-methoxypropylamine derivative with a phenyl isothiocyanate intermediate under controlled conditions. Optimization strategies include:

- Temperature Control: Reactions performed at 0–5°C in anhydrous solvents (e.g., THF or DCM) minimize side reactions like hydrolysis of the thiourea group .

- Catalysis: Use of triethylamine or DMAP as catalysts enhances nucleophilic substitution efficiency .

- Purification: Column chromatography with ethyl acetate/hexane gradients (3:7 ratio) effectively isolates the product .

Yield improvements (>75%) are achievable by maintaining inert atmospheres and stoichiometric excess of phenyl isothiocyanate (1.2 equivalents) .

Basic: Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

A multi-technique approach is recommended:

- NMR Spectroscopy:

- ¹H NMR: Peaks at δ 7.2–7.5 ppm (aromatic protons) and δ 3.3–3.5 ppm (methoxy protons) confirm substituent positioning .

- ¹³C NMR: Signals near δ 180 ppm validate the thiocarbonyl group .

- IR Spectroscopy: A strong absorption band at ~1250 cm⁻¹ (C=S stretch) is diagnostic .

- Mass Spectrometry (MS): Molecular ion peaks ([M+H]⁺) should align with the calculated molecular weight (e.g., 252.35 g/mol) .

Purity (>95%) is confirmed via HPLC with a C18 column and acetonitrile/water mobile phase .

Advanced: How can researchers systematically analyze the structure-activity relationship (SAR) of this compound for biological applications?

Methodological Answer:

SAR studies require iterative modifications and assays:

- Substituent Variation: Replace the methoxypropyl group with ethyl, allyl, or fluorophenyl groups to assess steric/electronic effects on bioactivity .

- Biological Assays:

- Computational Modeling: Docking simulations (e.g., AutoDock Vina) predict binding affinities to receptors like P2X7, guiding rational design .

Advanced: What strategies resolve contradictions in crystallographic data during structural determination of thiourea derivatives?

Methodological Answer:

Contradictions arise from anisotropic absorption or twinning. Mitigation strategies include:

- Empirical Corrections: Apply spherical harmonic models (e.g., SHELXL’s ABSO instructions) to refine absorption effects .

- High-Resolution Data: Collect data at synchrotron sources (λ = 0.7–1.0 Å) to improve signal-to-noise ratios .

- Validation Tools: Use PLATON’s TwinRotMat to identify twinning and perform detwinning during refinement .

Advanced: How can computational methods predict the reactivity of this compound in novel reactions?

Methodological Answer:

- DFT Calculations: Optimize molecular geometry at the B3LYP/6-311+G(d,p) level to determine electrophilic/nucleophilic sites. Fukui indices identify regions prone to oxidation or nucleophilic substitution .

- Reaction Pathway Modeling: Use Gaussian 16 to simulate intermediates in thiourea oxidation (e.g., conversion to urea derivatives via H₂O₂) .

- Kinetic Studies: Eyring plots derived from transition-state theory predict activation energies for substitution reactions .

Advanced: What in vitro assays are optimal for evaluating the bioactivity of this compound in neurological or oncological research?

Methodological Answer:

- Neurological Targets:

- 5-HT4 Receptor Binding: Radioligand displacement assays using [³H]GR113808 in HEK293 cells transfected with 5-HT4 receptors .

- Oncological Targets:

- Apoptosis Induction: Measure caspase-3/7 activation in HT-29 colon cancer cells via luminescence assays .

- P2X7 Receptor Modulation: ATP-induced IL-1β release assays in macrophages to assess inhibitory potency .

Dose-response curves (0.1–100 µM) and statistical analysis (e.g., ANOVA) ensure robust data interpretation .

Basic: What are the stability considerations for storing this compound in laboratory settings?

Methodological Answer:

- Storage Conditions: Keep desiccated at –20°C in amber vials to prevent photodegradation and hydrolysis .

- Stability Monitoring: Conduct monthly HPLC checks; degradation products (e.g., phenylurea derivatives) indicate moisture ingress .

- Solvent Compatibility: Avoid DMSO for long-term storage due to sulfoxide formation; use acetonitrile or ethanol instead .

Advanced: How can researchers design analogs of this compound to enhance solubility without compromising activity?

Methodological Answer:

- Polar Substituents: Introduce hydroxyl or tertiary amine groups on the propyl chain to improve aqueous solubility .

- Prodrug Strategies: Convert the thiourea group to a hydrolyzable carbamate, regenerating the active form in vivo .

- Solubility Assays: Measure logP values via shake-flask method and compare with parent compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.